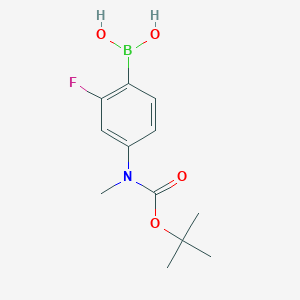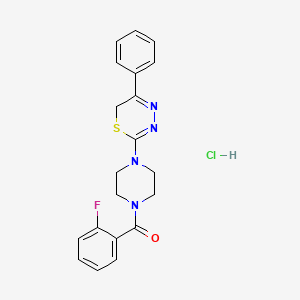![molecular formula C18H22ClN5 B2617129 N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 862488-02-6](/img/structure/B2617129.png)
N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are known to possess several biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized via the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
科学的研究の応用
Fluorescent Materials
Research has identified diamine monomers containing pyrazole and pyrimidine rings as key components in the development of blue light-emitting materials. These materials, including polyamides and poly(amide-imide)s, are synthesized through polycondensation reactions and exhibit high thermal stability and film-forming abilities. Their fluorescence in the blue region, with high quantum yields and significant Stokes shifts, makes them promising for optoelectronic applications (Hamciuc et al., 2015).
Antimicrobial and Anticancer Agents
Compounds related to pyrazolo[1,5-a]pyrimidine have shown potential as antimicrobial and anticancer agents. A series of such compounds have been synthesized and evaluated, demonstrating higher anticancer activity than doxorubicin in some cases, as well as good to excellent antimicrobial activity. This indicates their potential for developing new therapeutic agents (Hafez et al., 2016).
Material Science Applications
Studies have also focused on the synthesis of polyimides using aromatic diamine monomers bearing various substituents, including pyrazolo[1,5-a]pyrimidine derivatives. These polyimides exhibit excellent solubility in common organic solvents, outstanding optical properties, and good thermal stability. Such characteristics are beneficial for applications in the fields of aerospace, electronics, and coatings, where materials with specific thermal and optical properties are required (Liu et al., 2015).
Organic Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives under eco-friendly conditions using microwave irradiation and ultrasound has been explored. This method offers a green chemistry approach to synthesizing such compounds, potentially lowering the environmental impact of chemical synthesis. The structures of these compounds are confirmed using various spectroscopic techniques, contributing to the field of organic chemistry by providing insights into the structure-activity relationships of these molecules (Al-Zaydi, 2009).
Polymer Chemistry
Research into the synthesis of new polymers with specific properties has utilized diamine monomers with pyrazolo[1,5-a]pyrimidine structures. These studies have led to the development of polymers with high glass transition temperatures, solubility in various solvents, and thermal stability. Such materials are of interest for applications requiring durable and stable polymers with specific mechanical and thermal properties (Ghaemy & Alizadeh, 2009).
将来の方向性
特性
IUPAC Name |
N-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)17(13(2)22-24)14-5-7-15(19)8-6-14/h5-8,11,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLMLCHEXRLQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)


![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)


